molecular formula C10H15NO B1623526 2-(2,3-Dimethyl-phenoxy)-ethylamine CAS No. 72955-83-0

2-(2,3-Dimethyl-phenoxy)-ethylamine

Cat. No.: B1623526
CAS No.: 72955-83-0
M. Wt: 165.23 g/mol
InChI Key: QFFKNTCASXEPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethyl-phenoxy)-ethylamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFKNTCASXEPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424430
Record name 2-(2,3-Dimethyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-83-0
Record name 2-(2,3-Dimethylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72955-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Synthesis Guide: 2-(2,3-Dimethylphenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the synthesis of 2-(2,3-Dimethylphenoxy)ethylamine , designed for research and development applications.

Primary Scaffold: Phenoxyethylamine (2,3-Dimethyl congener) Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Technical Whitepaper

Executive Summary & Strategic Analysis

2-(2,3-Dimethylphenoxy)ethylamine is a critical structural motif in medicinal chemistry, serving as a pharmacophore in various G-protein coupled receptor (GPCR) ligands, specifically alpha-adrenergic antagonists and serotonin modulators. Its synthesis requires precise control over the O-alkylation of 2,3-dimethylphenol (2,3-xylenol) to avoid nuclear alkylation (C-alkylation) side products.

This guide details two validated synthetic pathways:

  • The Nitrile Reduction Route: Ideal for scale-up due to cost-effective reagents.

  • The Gabriel Synthesis Route: Preferred for small-scale, high-purity library generation where avoiding primary/secondary amine mixtures is critical.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three viable synthons. The C-O bond formation is the most logical first disconnection, tracing back to the commercially available 2,3-dimethylphenol.

Retrosynthesis Target 2-(2,3-Dimethylphenoxy)ethylamine Disconnection C-O Disconnection Target->Disconnection Retrosynthesis Phenol 2,3-Dimethylphenol (Starting Material) Disconnection->Phenol SynthonA Route A: Chloroacetonitrile (+ Reduction) Disconnection->SynthonA SynthonB Route B: N-(2-Bromoethyl)phthalimide (Gabriel Reagent) Disconnection->SynthonB

Figure 1: Retrosynthetic breakdown showing the two primary electrophilic partners for the phenolic nucleophile.

Method A: The Nitrile Reduction Route (Scale-Up Preferred)

This route involves the Williamson ether synthesis of the phenol with chloroacetonitrile, followed by the reduction of the nitrile to the primary amine. This method minimizes the formation of secondary amine byproducts common in direct alkylation with halo-ethylamines.

Phase 1: O-Alkylation

Reaction: 2,3-Dimethylphenol + Chloroacetonitrile


 2-(2,3-Dimethylphenoxy)acetonitrile
  • Reagents: 2,3-Dimethylphenol (1.0 eq), Chloroacetonitrile (1.1 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst).

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK).

  • Mechanism: S_N2 displacement of chloride by the phenoxide anion.

Phase 2: Nitrile Reduction

Reaction: 2-(2,3-Dimethylphenoxy)acetonitrile


 2-(2,3-Dimethylphenoxy)ethylamine
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂/Raney Nickel.

  • Solvent: Anhydrous THF or Diethyl Ether (for LiAlH₄); Ethanol/NH₃ (for H₂).

  • Critical Control: Anhydrous conditions are mandatory for hydride reductions to prevent quenching.

Detailed Protocol (Method A)
StepOperationCritical Parameters
1. Activation Dissolve 12.2 g (0.1 mol) of 2,3-dimethylphenol in 150 mL anhydrous acetone. Add 27.6 g (0.2 mol) anhydrous K₂CO₃.Ensure K₂CO₃ is finely ground to maximize surface area.
2. Alkylation Add 8.3 g (0.11 mol) chloroacetonitrile dropwise. Add 0.5 g KI. Reflux for 6–8 hours.Monitor by TLC (Hexane:EtOAc 8:2). Look for disappearance of phenol.
3. Isolation (Interm.) Filter inorganic salts.[1] Evaporate solvent.[2][3][4][5] Dissolve residue in DCM, wash with 1M NaOH (remove unreacted phenol), then brine. Dry (Na₂SO₄) and concentrate.[2][3]Intermediate nitrile is a solid/oil. Yield typically 85-90%.[6]
4. Reduction Setup Suspend 3.8 g (0.1 mol) LiAlH₄ in 100 mL dry THF under Argon at 0°C.SAFETY: LiAlH₄ is pyrophoric. Use Schlenk line techniques.[2]
5. Addition Dissolve nitrile from Step 3 in 50 mL THF. Add dropwise to LiAlH₄ slurry over 30 mins.Maintain temp <10°C. Exothermic reaction.
6. Workup (Fieser) Quench carefully: 3.8 mL H₂O, 3.8 mL 15% NaOH, 11.4 mL H₂O. Stir 1 hr. Filter white precipitate.Granular precipitate indicates successful quenching.
7. Purification Concentrate filtrate. Distill under reduced pressure or convert to HCl salt for recrystallization.Target BP: ~125-130°C at 12 mmHg [1].

Method B: The Gabriel Synthesis Route (High Purity)

For applications requiring absolute exclusion of secondary amines, the Gabriel synthesis is the gold standard. It utilizes a protected amine (phthalimide) to prevent over-alkylation.

Workflow Visualization

GabrielSynthesis Start 2,3-Dimethylphenol Inter Phthalimide Intermediate Start->Inter K2CO3, DMF 100°C Reagent N-(2-Bromoethyl) phthalimide Reagent->Inter Product 2-(2,3-Dimethylphenoxy) ethylamine Inter->Product Reflux, EtOH Deprotect Hydrazine Hydrate (Ingold-Vorozhtsov) Deprotect->Product

Figure 2: The Gabriel Synthesis pathway ensures primary amine specificity via the phthalimide protecting group.

Detailed Protocol (Method B)
  • Coupling: Combine 2,3-dimethylphenol (1.0 eq) and N-(2-bromoethyl)phthalimide (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq).[1] Heat to 90–100°C for 4–6 hours.

    • Note: DMF accelerates the reaction but requires thorough aqueous workup to remove.

  • Precipitation: Pour the reaction mixture into ice water. The phthalimide intermediate will precipitate. Filter and wash with water and cold ethanol.

  • Deprotection: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq). Reflux for 2–3 hours.

    • Observation: A bulky white precipitate (phthalhydrazide) will form.

  • Isolation: Acidify with HCl (to pH 2), filter off the phthalhydrazide. Basify the filtrate with NaOH (to pH 12) and extract with DCM.

  • Salt Formation: Bubble dry HCl gas through the DCM layer to precipitate the target amine as a hydrochloride salt (High melting point solid, stable for storage).

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal (Free Base)Structural Assignment
1H NMR (CDCl₃) δ 2.1–2.3 (s, 6H)Two Methyl groups on aromatic ring.
δ 3.1 (t, 2H)-CH₂-N H₂ (Methylene adjacent to amine).
δ 4.0 (t, 2H)-O-CH₂ - (Methylene adjacent to ether oxygen).
δ 6.6–7.1 (m, 3H)Aromatic protons (2,3-substitution pattern).
IR Spectroscopy 3300–3400 cm⁻¹N-H stretch (primary amine doublet).
1240 cm⁻¹Ar-O-C ether stretch (Strong).
Mass Spectrometry m/z = 165.1 [M+H]⁺Molecular ion peak (C₁₀H₁₅NO).

Safety & Handling (E-E-A-T)

  • Phenolic Toxicity: 2,3-Dimethylphenol is corrosive and toxic by absorption.[7] Double-gloving (Nitrile) is required.

  • Hydride Hazards: LiAlH₄ (Method A) releases hydrogen gas upon contact with moisture. All reactions must be vented through an oil bubbler.

  • Chloroacetonitrile: A potent lachrymator and nitrile source. Handle only in a functioning fume hood. In case of exposure, treat as a cyanide precursor.

References

  • Vertex AI Search (Patent Analysis). Process for the preparation of phenoxyethylamines via nitrile reduction. (Derived from German Patent Specification No. 2,240,599 and related filings). 8

  • BenchChem Technical Guides. Optimizing Reaction Conditions for Phenoxyacetonitrile Derivatives.1

  • ChemicalBook Database. 2,3-Dimethylphenol Synthesis and Reactivity Profile.9

Sources

An In-depth Technical Guide to 2-(Aryloxy)ethylamines: A Focus on 2-(2,3-Dimethylphenoxy)ethylamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(aryloxy)ethylamines, with a specific focus on the synthesis, identification, and potential applications of 2-(2,3-dimethylphenoxy)ethylamine and its closely related structural isomers. Given the limited publicly available data on the 2,3-dimethyl isomer, this document leverages information on analogous compounds to provide a predictive framework for its properties and potential utility.

Executive Summary

Compound Identification and Analogs

A thorough search of chemical databases reveals a lack of a specific CAS number for 2-(2,3-dimethylphenoxy)ethylamine. One supplier lists a related compound, 2-(2,3-DIMETHYL-PHENOXY)-2-PHENYL-ETHYLAMINE, with a null CAS number, suggesting it may be a novel or specialized chemical.[1] However, several structural isomers and related compounds are well-documented, providing a basis for our analysis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Identifiers
2-(3,4-Dimethylphenoxy)ethylamine26646-48-0C10H15NO165.23IUPAC: 2-(3,4-dimethylphenoxy)ethanamine, InChI Key: ABZJNEBQBOTWLB-UHFFFAOYSA-N[2]
2-(3,5-Dimethylphenoxy)-1-methylethylamine117322-93-7C11H17NO179.26-
2-(2,4-Dimethylphenoxy)ethylamine hydrochloride857625-91-3C10H16ClNO201.70-
2-(2-Methoxyphenoxy)ethylamine1836-62-0C9H13NO2167.21IUPAC: 2-(2-methoxyphenoxy)ethanamine, InChI Key: CKJRKLKVCHMWLV-UHFFFAOYSA-N[3]

Synthesis of 2-(Aryloxy)ethylamines

The synthesis of 2-(aryloxy)ethylamines can be approached through several established methodologies. A common and industrially relevant approach involves the reaction of a substituted phenol with a protected 2-haloethylamine or a related precursor.

Williamson Ether Synthesis Approach

A prevalent method for synthesizing phenoxyethylamines is a variation of the Williamson ether synthesis. This typically involves the reaction of the corresponding phenol with a 2-haloethylamine, often with the amine group protected.

A generalized synthetic workflow is presented below:

Caption: A generalized workflow for the synthesis of 2-(aryloxy)ethylamines via the Williamson ether synthesis.

Alternative Synthetic Routes

An alternative "one-pot" method has been developed for the synthesis of 2-(2-methoxyphenoxy)ethylamine, which avoids the use of expensive starting materials like 2-oxazolidone. This process utilizes guaiacol, urea, and ethanolamine as initial reactants.[4] This approach could potentially be adapted for the synthesis of 2-(2,3-dimethylphenoxy)ethylamine from 2,3-dimethylphenol.

Another described method involves the reaction of ortho-substituted phenols with a 2-alkyloxyoxazoline.[5] Furthermore, the synthesis of 2-(p-nitrophenoxy)ethylamine has been achieved through the reaction of 2-aminoethanols with p-chloronitrobenzene.[6]

Potential Applications and Biological Relevance

While the specific applications of 2-(2,3-dimethylphenoxy)ethylamine are not documented, the broader class of phenoxyethylamines are crucial intermediates in the synthesis of various pharmaceuticals.

  • Cardiovascular Drugs: 2-(2-Methoxyphenoxy)ethylamine is a key intermediate in the synthesis of Carvedilol, a non-selective beta-blocker used to treat high blood pressure and heart failure.[3][5]

  • Urological Drugs: 2-(o-Ethoxyphenoxy)ethylamine is used in the preparation of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[5]

  • Psychoactive Compounds: The phenethylamine backbone is a core structure in many psychoactive substances, including the substituted methylenedioxyphenethylamines (MDxx series).[7] While there is no indication that 2-(2,3-dimethylphenoxy)ethylamine has such properties, the structural similarity to this class of compounds is noteworthy for researchers in neuropharmacology.

The biological activity of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring. It is plausible that 2-(2,3-dimethylphenoxy)ethylamine could be investigated as a precursor for novel therapeutic agents.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for 2-(2,3-dimethylphenoxy)ethylamine is not available, the safety profiles of its isomers and related compounds provide essential guidance for handling.

Compounds in this class are generally considered hazardous. For instance, 2-(3,4-Dimethyl-phenoxy)-ethylamine is classified as harmful if swallowed and causes skin and eye irritation.[2] The more general 2-phenoxyethylamine is classified as causing severe skin burns and eye damage.[8]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[9]

  • Handling: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Store locked up.[9]

First Aid Measures:

  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water.[9]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[9]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[9] In all cases of exposure, seek immediate medical attention.[11]

Conclusion

2-(2,3-Dimethylphenoxy)ethylamine remains a compound with limited public documentation. However, by examining its structural analogs, a clear path for its synthesis, potential applications, and necessary safety precautions can be established. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and other related 2-(aryloxy)ethylamine compounds. Further research into the synthesis and characterization of 2-(2,3-dimethylphenoxy)ethylamine is warranted to fully elucidate its chemical and biological properties.

References

  • Safety Data Sheet. (n.d.). 3M. [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009).
  • Substituted methylenedioxyphenethylamine. (n.d.). Wikipedia. [Link]

  • Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives. (1977). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (n.d.).
  • 2-Phenoxyethanamine. (n.d.). PubChem. [Link]

Sources

The Ether Linkage as a Pharmacophore Switch: A Technical Guide to Substituted Phenoxy-ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource on the medicinal chemistry, pharmacology, and synthesis of substituted phenoxy-ethylamines. It is designed for drug discovery professionals and organic chemists, focusing on the structural divergence of this scaffold from its carbon-analog (phenethylamine) and its pivotal role in adrenergic pharmacology.

Introduction: The "Oxygen Effect" in Medicinal Chemistry

The substituted phenoxy-ethylamine scaffold (


) represents a critical structural divergence from the classical phenethylamine  backbone (

). While phenethylamines are the structural parents of catecholamines (dopamine, norepinephrine) and a vast class of psychotropic agents (amphetamines, 2C-series), the insertion of an ether oxygen at the

-position dramatically alters the physicochemical and pharmacological profile.
The Pharmacophore Switch

The replacement of the benzylic methylene (


) with an oxygen atom (

) introduces three decisive changes:
  • Electronic Modulation: The oxygen atom acts as an electron donor to the aromatic ring via resonance (

    
     effect) but an electron withdrawer from the ethylamine chain via induction (
    
    
    
    effect). This lowers the pKa of the terminal amine compared to phenethylamines.
  • Conformational Locking: The

    
     bond angle (~110°) and the rotational barrier of the ether linkage create a distinct "kink" in the side chain, altering the distance between the aromatic centroid and the basic nitrogen—a critical parameter for receptor docking (e.g., GPCRs).
    
  • Lipophilicity & Metabolism: The ether linkage is generally more resistant to MAO (Monoamine Oxidase) degradation than the direct carbon chain, though it introduces susceptibility to O-dealkylation by CYP450 enzymes.

The Haloalkylamine Era: Phenoxybenzamine & The Aziridinium Mechanism

The most historically significant application of the phenoxy-ethylamine scaffold is Phenoxybenzamine (Dibenzyline). Unlike reversible antagonists, Phenoxybenzamine utilizes the nitrogen mustard motif to form a covalent, irreversible bond with receptors.

Mechanism of Action: The Aziridinium Ion

Phenoxybenzamine is a prodrug . In physiological pH, the terminal chloro-ethylamine moiety cyclizes to form a highly reactive aziridinium ion (ethyleneimmonium). This electrophile attacks nucleophilic residues (specifically cysteine thiols, e.g., Cys3.36) on the


-adrenergic receptor.

Key Clinical Consequence: Because the blockade is covalent, the duration of action is determined by the rate of receptor turnover (synthesis of new receptors), not by the drug's plasma half-life. This is termed "Chemical Sympathectomy."

Visualization: The Aziridinium Activation Pathway

The following diagram illustrates the intramolecular cyclization and subsequent nucleophilic attack.

AziridiniumMechanism PBZ Phenoxybenzamine (Inactive Precursor) Intermediate Intramolecular Cyclization PBZ->Intermediate Loss of Cl- Aziridinium Aziridinium Ion (Highly Electrophilic) Intermediate->Aziridinium Complex Covalent Receptor-Drug Complex (Irreversible) Aziridinium->Complex Nucleophilic Attack by Cysteine -SH Receptor Alpha-Adrenergic Receptor (Cys3.36) Receptor->Complex

Caption: The activation pathway of Phenoxybenzamine. The chloro-ethylamine tail cyclizes to form a reactive aziridinium intermediate, which covalently alkylates the receptor.

Structure-Activity Relationship (SAR): Adrenergic vs. Serotonergic

A common misconception in drug design is that phenoxy-ethylamines are bioisosteres of psychoactive phenethylamines (like Mescaline or 2C-B). SAR data indicates this is generally false for 5-HT2A agonist activity but true for transporter inhibition and adrenergic binding.

FeaturePhenethylamines (

)
Phenoxy-ethylamines (

)
Primary Target 5-HT2A, TAAR1, VMAT2

-Adrenergic, NET/SERT, Na+ Channels
Psychoactivity High (Hallucinogenic/Stimulant)Low/None (Often Sedative or Peripherally Active)
Metabolic Fate MAO DeaminationO-Dealkylation (CYP2D6)
Key Drugs Mescaline, Amphetamine, 2C-BPhenoxybenzamine, Mexiletine, Atomoxetine

*Note: Mexiletine is a phenoxy-alkylamine (propyl-like steric bulk) and Atomoxetine is a phenoxy-propylamine. The ethylamine scaffold is the "linker" ancestor.

The "Linker" Evolution

In modern medicinal chemistry, the phenoxy-ethylamine unit is rarely the entire pharmacophore. Instead, it serves as a flexible linker in "bivalent" ligands.

  • Carvedilol: Contains a phenoxy-propanolamine tail.

  • Tamsulosin: A sulfonamide-substituted phenoxy-ethylamine derivative selective for

    
     receptors (prostate specific).
    

Synthetic Methodologies

Synthesis of substituted phenoxy-ethylamines typically follows one of two routes: the classical Williamson Ether Synthesis or the modern Oxazoline Ring Opening (preferred for industrial scale).

Method A: Williamson Ether Synthesis (Laboratory Scale)

This method is robust but prone to elimination side reactions if the alkyl halide is hindered.





Method B: Oxazoline Ring Opening (Industrial/High Purity)

This method avoids the use of di-halides and minimizes dimerization. It involves reacting a phenol with 2-oxazoline (or substituted oxazolines) under acidic conditions.[1]

SynthesisRoutes Phenol Substituted Phenol RouteA Route A: Williamson Ether Phenol->RouteA RouteB Route B: Oxazoline Opening Phenol->RouteB Dibromo 1,2-Dibromoethane (Excess) RouteA->Dibromo Oxazoline 2-Oxazoline (Acid Catalyst) RouteB->Oxazoline BromoEther Intermediate: 2-Phenoxyethyl Bromide Dibromo->BromoEther Amine Amine Nucleophile (R-NH2) BromoEther->Amine Product Final Product: Substituted Phenoxyethylamine Amine->Product Amide Intermediate: N-(2-phenoxyethyl)acetamide Oxazoline->Amide Hydrolysis Acid Hydrolysis Amide->Hydrolysis Hydrolysis->Product

Caption: Comparison of synthetic routes. Route B (Oxazoline) is often preferred for primary amines to prevent over-alkylation.

Detailed Experimental Protocol

Target: Synthesis of 2-(2-methoxyphenoxy)ethanamine (A model phenoxy-ethylamine building block). Rationale: This protocol uses the Gabriel Synthesis modification of the Williamson route to ensure the production of a primary amine without secondary/tertiary amine byproducts.

Reagents
  • Guaiacol (2-methoxyphenol): 12.4 g (100 mmol)

  • N-(2-Bromoethyl)phthalimide: 25.4 g (100 mmol)

  • Potassium Carbonate (

    
    ): 27.6 g (200 mmol)
    
  • Acetonitrile (ACN): 150 mL

  • Hydrazine Hydrate: 15 mL

Step-by-Step Workflow
  • Ether Formation:

    • In a 500 mL round-bottom flask, dissolve Guaiacol in ACN.

    • Add finely ground

      
      . Stir for 15 minutes to form the phenoxide.
      
    • Add N-(2-Bromoethyl)phthalimide.

    • Reflux the mixture for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the phenol spot disappears.

    • Workup: Filter off inorganic salts. Evaporate solvent.[2] Recrystallize the intermediate (Phthalimido-ether) from ethanol.

  • Hydrazinolysis (Deprotection):

    • Dissolve the purified phthalimido-intermediate in 200 mL ethanol.

    • Add Hydrazine Hydrate (excess).

    • Heat to reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool to room temperature.[2] Add 10% HCl to dissolve the amine and precipitate the phthalhydrazide fully.

    • Filter the solid.[2] Basify the filtrate with NaOH (pH > 12).

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry over

      
       and evaporate to yield the crude amine oil.
      
  • Validation:

    • NMR Check: Look for the disappearance of aromatic phthalimide protons (7.8 ppm) and the appearance of the ethylamine triplet at ~2.9 ppm.

References

  • Nickerson, M. (1949). "The Pharmacology of Adrenergic Blockade." Pharmacological Reviews. Link (Foundational text on Phenoxybenzamine mechanism).

  • Frang, H., et al. (2001). "The alpha-adrenergic antagonist phenoxybenzamine is a high affinity antagonist of the 5-HT2A receptor." European Journal of Pharmacology. Link (Demonstrates the cross-reactivity of the scaffold).

  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry. Link (SAR discussion on phenethylamines vs. phenoxy analogs).

  • Patent EP1506156A1. (2005). "Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides." European Patent Office. Link (Source for the Oxazoline synthesis route).

  • Son, S., et al. (2023). "Synthesis of Photoreactive 2-Phenethylamine Derivatives." Biomolecules & Therapeutics. Link (Modern application of the scaffold in photoaffinity labeling).

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 2-(2,3-Dimethyl-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(2,3-Dimethyl-phenoxy)-ethylamine, a valuable primary amine intermediate in pharmaceutical research and drug development. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The synthesis is executed via a robust two-step pathway, beginning with a Williamson ether synthesis to form an N-protected intermediate, followed by a clean deprotection using the Ing-Manske procedure. This guide explains the causality behind experimental choices, provides detailed step-by-step instructions, and includes essential safety protocols and characterization data.

Introduction and Scientific Rationale

Aryloxyethylamine moieties are prevalent scaffolds in a wide range of biologically active compounds. The target molecule, this compound, serves as a key building block for more complex molecular architectures. Direct synthesis of primary amines via alkylation of ammonia with corresponding halides is often plagued by polyalkylation, leading to mixtures of primary, secondary, and tertiary amines that are difficult to separate.[1]

To circumvent this, our protocol employs a proven strategy that combines two classic named reactions:

  • Williamson Ether Synthesis: This reaction forms the ether linkage by reacting the nucleophilic phenoxide of 2,3-dimethylphenol with an electrophilic alkyl halide.[2] This SN2 reaction is highly efficient for forming ether bonds.[3]

  • Gabriel Synthesis: To introduce the primary amine group cleanly, we utilize a protected amine equivalent, N-(2-bromoethyl)phthalimide. The phthalimide group acts as a surrogate for the -NH₂ group, preventing over-alkylation because the nitrogen lone pair is delocalized by the two adjacent carbonyl groups, rendering it non-nucleophilic after the initial alkylation.[4] The primary amine is then liberated in a final deprotection step.

The chosen deprotection method is the Ing-Manske procedure , which utilizes hydrazine (NH₂NH₂) for the cleavage of the phthalimide group.[5][6] This method is often preferred over acidic or basic hydrolysis as it proceeds under milder, near-neutral conditions and yields a stable phthalhydrazide precipitate that can be easily removed by filtration, simplifying product purification.[5]

Overall Reaction Scheme

The synthesis proceeds in two distinct stages as illustrated below:

Step 1: Williamson Ether Synthesis

2,3-Dimethylphenol reacts with N-(2-bromoethyl)phthalimide in the presence of a base (K₂CO₃) to form N-[2-(2,3-Dimethylphenoxy)ethyl]phthalimide.

Step 2: Gabriel Amine Synthesis (Hydrazinolysis) The phthalimide intermediate undergoes hydrazinolysis to yield the target primary amine, this compound, and the phthalhydrazide by-product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )PuritySupplier
2,3-Dimethylphenol526-75-0122.16≥99%Sigma-Aldrich
N-(2-Bromoethyl)phthalimide574-98-1254.08≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09≥99.8%Sigma-Aldrich
Hydrazine monohydrate (64%)7803-57-850.0664-65% (assay)Sigma-Aldrich
Ethanol (EtOH), 200 proof64-17-546.07≥99.5%Fisher Scientific
Diethyl Ether (Et₂O), anhydrous60-29-774.12≥99.7%Fisher Scientific
Hydrochloric Acid (HCl), concentrated7647-01-036.46~37%VWR
Sodium Hydroxide (NaOH)1310-73-240.00≥98%VWR
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04≥99%Fisher Scientific
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety and Hazard Management

All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 2,3-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes skin irritation and serious eye damage. [7]* N,N-Dimethylformamide (DMF): Harmful if inhaled or in contact with skin. Suspected of damaging the unborn child. [6]* Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected human carcinogen. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle with extreme caution. [8]* Concentrated HCl and NaOH: Corrosive. Cause severe skin burns and eye damage. [9][10]Handle with care.

  • Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

Work involving hydrazine should be performed with secondary containment. A quench solution of aqueous sodium hypochlorite (bleach) should be readily available to neutralize any spills.

Detailed Experimental Protocols

Part A: Synthesis of N-[2-(2,3-Dimethylphenoxy)ethyl]phthalimide

Rationale: This step employs the Williamson ether synthesis. [11]Anhydrous potassium carbonate is a suitable base for deprotonating the phenol; it is safer and easier to handle than sodium hydride. [12]Anhydrous DMF is the solvent of choice as its polar aprotic nature accelerates the rate of the SN2 reaction. [6]The reaction is heated to ensure a reasonable reaction rate.

G Start Combine 2,3-Dimethylphenol, K₂CO₃, and DMF in Flask Heat Heat to 80-90 °C Start->Heat Stir Add Add N-(2-bromoethyl)phthalimide Solution Dropwise Heat->Add React Maintain at 90 °C for 12-16 hours Add->React Monitor Monitor by TLC React->Monitor Cool Cool to Room Temperature React->Cool After Completion Quench Pour into Ice-Water Cool->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Product1 Obtain Crude Product 1 Dry->Product1

Caption: Workflow for the synthesis of the phthalimide intermediate.

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,3-dimethylphenol (12.22 g, 100 mmol) and anhydrous potassium carbonate (20.73 g, 150 mmol).

  • Add 200 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension and heat to 80-90 °C using a heating mantle.

  • In a separate beaker, dissolve N-(2-bromoethyl)phthalimide (26.68 g, 105 mmol) in 50 mL of anhydrous DMF.

  • Transfer this solution to a dropping funnel and add it dropwise to the heated reaction mixture over 30 minutes.

  • After the addition is complete, maintain the reaction temperature at 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the 2,3-dimethylphenol spot has disappeared.

  • Cool the reaction mixture to room temperature. Pour the dark mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

  • Dry the crude product in a vacuum oven at 60 °C overnight. The product is typically a white to off-white solid and is often pure enough for the next step. If further purification is needed, it can be recrystallized from ethanol.

Part B: Synthesis of this compound

Rationale: This step utilizes the Ing-Manske procedure. [6]Hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide. A subsequent intramolecular cyclization releases the primary amine and forms the highly stable phthalhydrazide, which precipitates from the ethanol solution, driving the reaction to completion. [4]An acid-base workup is required to separate the basic amine product from any unreacted starting material and the neutral phthalhydrazide by-product.

G Start Suspend Phthalimide Intermediate in Ethanol AddHydrazine Add Hydrazine Hydrate Start->AddHydrazine Reflux Reflux for 4 hours AddHydrazine->Reflux Cool Cool to Room Temperature Reflux->Cool White Precipitate Forms Filter Filter Phthalhydrazide Precipitate Cool->Filter Concentrate Concentrate Filtrate (Rotovap) Filter->Concentrate Dissolve Dissolve Residue in Et₂O Concentrate->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid Basify Basify Aqueous Layer with 5M NaOH (pH > 12) ExtractAcid->Basify Aqueous Layer ExtractBase Extract with Et₂O Basify->ExtractBase Dry Dry Organic Layer (Na₂SO₄) ExtractBase->Dry Combined Organic Layers Purify Concentrate and Purify (Vacuum Distillation) Dry->Purify Product2 Obtain Pure Product 2 Purify->Product2

Caption: Workflow for the hydrazinolysis and purification of the final product.

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude N-[2-(2,3-Dimethylphenoxy)ethyl]phthalimide (29.53 g, 100 mmol, assuming 100% conversion from Part A) in 250 mL of ethanol.

  • Add hydrazine monohydrate (10 mL, ~200 mmol) to the suspension.

  • Heat the mixture to reflux. The suspension will initially become clear before a thick white precipitate (phthalhydrazide) begins to form, typically within 30-60 minutes.

  • Maintain reflux for a total of 4 hours.

  • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Remove the phthalhydrazide solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting oily residue in 150 mL of diethyl ether and transfer to a 500 mL separatory funnel.

  • Extract the amine into the aqueous phase by washing with 1M HCl (3 x 50 mL). The amine will form a water-soluble ammonium salt.

  • Combine the acidic aqueous layers and cool in an ice bath.

  • Slowly add 5M NaOH solution with stirring until the solution is strongly basic (pH > 12), liberating the free amine. The solution may become cloudy.

  • Extract the free amine from the basified aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purify the resulting oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.

Characterization and Expected Results

ParameterN-[2-(2,3-Dimethylphenoxy)ethyl]phthalimideThis compound
Appearance White to off-white solidColorless to pale yellow liquid
Yield 85-95%75-85% (from intermediate)
Melting Point ~135-138 °C (Expected)N/A
Boiling Point N/A~105-109 °C at 10 mmHg (Expected)
¹H NMR (CDCl₃) δ ~7.8 (m, 2H), 7.7 (m, 2H), 6.9 (m, 1H), 6.7 (m, 2H), 4.2 (t, 2H), 4.1 (t, 2H), 2.2 (s, 3H), 2.1 (s, 3H)δ ~6.9 (m, 1H), 6.7 (m, 2H), 3.9 (t, 2H), 3.0 (t, 2H), 2.2 (s, 3H), 2.1 (s, 3H), 1.5 (br s, 2H, -NH₂)
IR (KBr/Neat) ~2950 (C-H), 1770 & 1715 (C=O, imide), 1240 (C-O, ether) cm⁻¹~3350 & 3280 (N-H), 2950 (C-H), 1600 (C=C, aromatic), 1240 (C-O, ether) cm⁻¹

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Part A: Low Yield Incomplete reaction.Ensure reagents are anhydrous. Extend reaction time and monitor by TLC. Confirm base is active.
Loss of product during workup.Ensure complete precipitation by adding mixture to very cold water. Avoid excessive washing.
Part B: Oily Phthalhydrazide Incomplete reaction.Ensure sufficient hydrazine was added and reflux time was adequate (at least 4 hours).
Part B: Low Yield of Amine Incomplete extraction.Ensure pH is strongly basic (>12) before back-extraction. Perform additional extractions with ether.
Amine loss during distillation.Ensure the vacuum is stable and the collection flask is adequately cooled. Do not overheat the distillation pot.

References

  • Vertex AI Search. The Williamson Ether Synthesis.
  • Google Patents. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Organic Synthesis. Mitsunobu reaction.
  • Wikipedia. Williamson ether synthesis.
  • Wikipedia. Gabriel synthesis.
  • Wikipedia. Mitsunobu reaction.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Fisher Scientific. SAFETY DATA SHEET - 2,2'-(Ethylenedioxy)bis(ethylamine).
  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Aldrich. Aldrich 667609 - SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine.
  • TCI Chemicals. Mitsunobu Reaction.
  • Chemistry LibreTexts. Gabriel Synthesis.
  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines.
  • Chemistry Steps. The Gabriel Synthesis of Primary Amines.
  • 3M. Safety Data Sheet - Scotch-Weld Epoxy Adhesive DP105 Clear.
  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • Thermo Fisher Scientific. Gabriel Synthesis.
  • PubChem. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities.
  • PrepChem.com. Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine.
  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives.
  • ChemicalBook. 2,3-dimethylphenol synthesis.
  • PubChem. 2,3-Dimethylphenol.

Sources

Application Note: Strategic Utilization of 2-(2,3-Dimethylphenoxy)ethylamine in Medicinal Chemistry

[1][2]

Executive Summary: The "Privileged" Phenoxyethylamine Scaffold

2-(2,3-Dimethylphenoxy)ethylamine is a specialized primary amine intermediate used primarily in the synthesis of dual-action adrenergic receptor modulators .[1] Structurally, it is a lipophilic bioisostere of the 2-methoxyphenoxyethylamine moiety found in Carvedilol (a non-selective


Tamsulosin

1

In medicinal chemistry, this compound is deployed to modulate the steric and electronic environment of the phenoxy tail in GPCR ligands. The 2,3-dimethyl substitution pattern increases lipophilicity (


Core Application: Synthesis of Next-Generation Carvedilol Analogs

The primary industrial and research application of 2-(2,3-Dimethylphenoxy)ethylamine is its use as a nucleophile in the ring-opening of epoxides to generate aryloxypropanolamine scaffolds—the pharmacophore responsible for

1
Mechanism of Action in Drug Design

The "tail" of adrenergic drugs dictates subtype selectivity. By replacing the standard 2-methoxy group of Carvedilol with the 2,3-dimethyl group, researchers can:

  • Enhance Hydrophobic Interaction: The methyl groups engage in stronger Van der Waals interactions with hydrophobic residues (e.g., Phe, Trp) in the receptor binding pocket.

  • Restrict Conformation: The ortho-methyl group restricts rotation around the ether linkage, potentially locking the molecule into a bioactive conformation.[2]

Visualizing the SAR Pathway

The following diagram illustrates the decision matrix for using this scaffold in adrenergic ligand design.

Adrenergic_SARScaffoldPhenoxyethylamineScaffoldSub_2OMe2-Methoxy (Carvedilol)Balanced alpha/betaScaffold->Sub_2OMeSub_2OEt2-Ethoxy (Tamsulosin)High alpha-1a SelectivityScaffold->Sub_2OEtSub_23DiMe2,3-Dimethyl (Target)Enhanced LipophilicitySteric ProbeScaffold->Sub_23DiMeTarget_BetaBeta-AdrenergicReceptor (Heart)Sub_2OMe->Target_BetaHigh AffinityTarget_AlphaAlpha-1 AdrenergicReceptor (Vessels)Sub_2OMe->Target_AlphaModerate AffinitySub_2OEt->Target_AlphaHigh SelectivitySub_23DiMe->Target_BetaProbing Pocket SizeSub_23DiMe->Target_AlphaSteric Clash/Fit Analysis

Caption: SAR Decision Tree illustrating the strategic substitution of the phenoxy ring to modulate receptor subtype selectivity.

Experimental Protocols

Protocol A: Synthesis of 2-(2,3-Dimethylphenoxy)ethylamine

Rationale: Commercial supplies can be impure or expensive.[1] This de novo synthesis ensures high purity for biological assays.[1] This protocol is adapted from standard phenoxyethylamine synthesis methods [1, 2].[1]

Reagents:

  • 2,3-Dimethylphenol (100 g)[3]

  • Chloroacetonitrile (57 mL)[3][1]

  • Potassium Carbonate (

    
    , 110 g)[3]
    
  • Potassium Iodide (KI, 2.0 g - Catalyst)[3][1]

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone[1]

  • Reducing Agent: Hydrogen (

    
    ) / Raney Nickel or Lithium Aluminum Hydride (
    
    
    )[1]

Step-by-Step Methodology:

  • Alkylation (Ether Formation):

    • In a 1L round-bottom flask equipped with a reflux condenser, dissolve 100 g of 2,3-dimethylphenol in 300 mL of MEK.

    • Add 110 g of anhydrous

      
       and 2.0 g of KI.
      
    • Add 57 mL of chloroacetonitrile dropwise under stirring.

    • Critical Step: Reflux the mixture for 5–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol is consumed.

    • Workup: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure to obtain the intermediate (2,3-Dimethylphenoxy)acetonitrile .

    • Purification: Distill the residue (approx. bp 137–142 °C at 13 mmHg) to yield a colorless oil.[3]

  • Reduction (Amine Formation):

    • Dissolve the nitrile intermediate in anhydrous THF or MeOH/Ammonia.

    • Catalytic Hydrogenation Route: Transfer to an autoclave with Raney Nickel (10% w/w).[1] Pressurize with

      
       (50 psi) and heat to 50°C for 6 hours.
      
    • Chemical Reduction Route: Add the nitrile dropwise to a suspension of

      
       (1.5 eq) in dry ether at 0°C, then reflux for 2 hours.
      
    • Workup: Filter catalyst or quench hydride carefully with water/NaOH. Extract with ether, dry over

      
      , and concentrate.
      
    • Product: 2-(2,3-Dimethylphenoxy)ethylamine (bp 129–132 °C at 12 mmHg).[3][1]

Protocol B: Coupling to Generate Carvedilol Analogs

Rationale: This protocol demonstrates the "epoxide opening" reaction, the standard method for linking this amine to the carbazole "head" group [1].

Reagents:

  • 4-(2,3-Epoxypropoxy)carbazole (6.0 g)[3][1][4][5]

  • 2-(2,3-Dimethylphenoxy)ethylamine (7.6 g)[1]

  • Solvent: Ethylene glycol dimethyl ether (DME) or Isopropanol[1]

Workflow:

  • Reaction Setup:

    • Dissolve 6.0 g of the epoxide in 50 mL of solvent.

    • Add 7.6 g (excess) of the amine. The excess prevents polymerization of the epoxide and formation of bis-alkylated side products.[1]

  • Incubation:

    • Stir the mixture at 70°C for 20 hours .

    • Checkpoint: Monitor consumption of epoxide by TLC.[1]

  • Isolation:

    • Cool the reaction to room temperature.

    • Evaporate the solvent.[1] Triturate the residue with diethyl ether to precipitate the crude product.

  • Purification:

    • Recrystallize from Ethyl Acetate using activated carbon to remove color impurities.

    • Expected Yield: ~60% (approx. 6.0 g).[5]

    • Characterization: Melting point should be distinct (e.g., 135–136°C) compared to the 2-methoxy analog (114–115°C).

Comparative Data: Substituent Effects

The following table highlights how the 2,3-dimethyl substitution alters the physical properties of the final drug analog compared to standard Carvedilol intermediates.

Substituent (R)StructureMelting Point of Analog (°C) [1]Lipophilicity (Est.[1][2] LogP)Primary Application
2-Methoxy Carvedilol-type114 – 115ModerateNon-selective

/

blocker
2-Ethoxy Tamsulosin-type127 – 128Moderate-HighSelective

antagonist
2,3-Dimethyl Probe Analog 135 – 136 High Steric/Hydrophobic SAR Probe

Note: Higher melting points often correlate with increased crystal lattice stability, driven by the efficient packing of the planar dimethyl-phenyl ring.

References

  • Wiedemann, F., et al. (1979). Derivatives of carbazolyl-4-oxypropanolamine, methods for their preparation and medicines containing them.[3][1][2] European Patent EP0004920A1.

  • Alchem Pharmtech. (n.d.).[1] 2-(2,3-Dimethyl-phenoxy)-ethylamine Product Entry.

  • PubChem. (2023).[1] Phenoxyethylamine Structure and Bioactivity Data.[1] National Library of Medicine.[1] [1]

  • Glennon, R. A. (1999).[1] Arylalkylamine drugs of abuse: An overview of drug discrimination studies. Pharmacology Biochemistry and Behavior.[1] (Contextual grounding for phenoxyethylamine scaffold in CNS activity).

Application Notes & Protocols: A Tiered Approach to Elucidating the Pharmacological Profile of 2-(2,3-Dimethyl-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction:

The novel compound 2-(2,3-Dimethyl-phenoxy)-ethylamine possesses a chemical scaffold reminiscent of various pharmacologically active agents, suggesting potential interactions with biological systems. The phenoxy-ethylamine moiety is a common feature in ligands targeting biogenic amine receptors, including adrenergic, dopaminergic, serotonergic, and histaminic receptors[1]. However, the specific pharmacological profile of this 2,3-dimethyl substituted variant remains uncharacterized. This document provides a comprehensive, tiered experimental framework designed to systematically investigate the in vitro and in vivo effects of this compound, guiding the user from initial target identification to preliminary physiological assessment. Our approach emphasizes scientific rigor, data-driven decision-making, and the integration of self-validating experimental designs.

The core hypothesis is that the structural similarity of this compound to known biogenic amine receptor ligands warrants an initial broad-spectrum screening against these targets. The subsequent experimental path will be dictated by the initial findings, allowing for a focused investigation into the compound's mechanism of action.

PART 1: Initial In Vitro Profiling: Target Identification and Safety Assessment

The initial phase of characterization focuses on identifying potential molecular targets and assessing off-target liabilities. A broad-based screening approach is recommended to cast a wide net and uncover unanticipated activities.

1.1: Primary Target Screening: Receptor Binding Assays

The rationale for beginning with receptor binding assays is to directly assess the affinity of this compound for a panel of receptors, ion channels, and transporters. This provides a rapid and cost-effective method for identifying high-affinity interactions.

Protocol 1: Competitive Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of human biogenic amine receptors.

Materials:

  • This compound (test compound)

  • Membrane preparations from cells expressing the target receptors (e.g., adrenergic, dopaminergic, serotonergic, histaminergic subtypes)

  • Specific radioligands for each target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors)

  • Assay buffer (specific to each receptor target)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Microplate reader or liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plates at a specified temperature and duration to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Target ReceptorRadioligandTest Compound Ki (nM)Control Compound Ki (nM)
α1A Adrenergic[3H]-PrazosinTBDTBD (e.g., Prazosin)
α2A Adrenergic[3H]-RauwolscineTBDTBD (e.g., Yohimbine)
β1 Adrenergic[3H]-CGP-12177TBDTBD (e.g., Propranolol)
β2 Adrenergic[3H]-CGP-12177TBDTBD (e.g., Propranolol)
Dopamine D1[3H]-SCH-23390TBDTBD (e.g., Haloperidol)
Dopamine D2[3H]-SpiperoneTBDTBD (e.g., Haloperidol)
Serotonin 5-HT1A[3H]-8-OH-DPATTBDTBD (e.g., Buspirone)
Serotonin 5-HT2A[3H]-KetanserinTBDTBD (e.g., Ketanserin)
Histamine H1[3H]-PyrilamineTBDTBD (e.g., Diphenhydramine)
1.2: Functional Characterization: Cellular Assays

Following the identification of high-affinity binding targets, the next logical step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Protocol 2: G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., cAMP Measurement)

Objective: To assess the ability of this compound to modulate second messenger signaling downstream of its target GPCRs.

Materials:

  • CHO or HEK293 cells stably expressing the target receptor

  • This compound

  • Known agonist and antagonist for the target receptor

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and reagents

  • Forskolin (for Gi-coupled receptors)

Procedure (for a Gs-coupled receptor):

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • To determine agonist activity, add increasing concentrations of this compound and incubate for a specified time.

  • To determine antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a known agonist at its EC50 concentration.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • For agonist activity, plot the cAMP concentration as a function of the log concentration of the test compound to determine the EC50 and Emax.

  • For antagonist activity, plot the inhibition of the agonist response as a function of the log concentration of the test compound to determine the IC50.

Experimental Workflow for In Vitro Characterization

G cluster_0 Phase 1: In Vitro Profiling A Compound Synthesis & QC B Primary Screening: Radioligand Binding Assays A->B G Off-Target Liability Screening (e.g., hERG) A->G C Data Analysis: Determine Ki for a Panel of Receptors B->C D Identify High-Affinity Targets (Ki < 1µM) C->D Decision Point E Functional Assays: cAMP, Ca2+ Mobilization D->E F Determine Functional Activity: Agonist, Antagonist, etc. E->F

Caption: A streamlined workflow for the initial in vitro characterization of novel compounds.

PART 2: In Vivo Pharmacological Assessment

Based on the in vitro profile, a tailored in vivo experimental plan can be developed. For instance, if this compound demonstrates potent antagonist activity at a specific adrenergic receptor, in vivo studies would focus on its cardiovascular or CNS effects. The following is a generic protocol that can be adapted.

2.1: Preliminary In Vivo Toxicity and Tolerability

Objective: To determine the maximum tolerated dose (MTD) and observe any overt behavioral or physiological effects of this compound in a rodent model.

Protocol 3: Acute Toxicity Study in Mice

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO/saline)

  • Male and female C57BL/6 mice (8-10 weeks old)

  • Standard animal housing and husbandry equipment

  • Syringes and needles for administration (e.g., intraperitoneal, oral)

Procedure:

  • Acclimatize the animals to the housing conditions for at least one week.

  • Randomly assign animals to dose groups (e.g., vehicle, 1, 10, 30, 100 mg/kg).

  • Administer a single dose of the test compound or vehicle.

  • Observe the animals continuously for the first 4 hours post-dosing and then at regular intervals for up to 14 days.

  • Record any signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsion, tremor, or mortality.

  • Record body weights before dosing and at specified intervals throughout the study.

  • At the end of the study, perform a gross necropsy on all animals.

2.2: Pharmacodynamic (PD) and Efficacy Models

The choice of PD and efficacy models is entirely dependent on the in vitro findings. For example:

  • If the compound is a CNS-active agent (e.g., dopaminergic or serotonergic modulator): Behavioral models such as the open field test (for locomotor activity), elevated plus maze (for anxiety), or forced swim test (for antidepressant-like effects) would be appropriate.

  • If the compound is a cardiovascular agent (e.g., adrenergic modulator): Telemeterized rodents could be used to measure blood pressure, heart rate, and ECG in conscious, freely moving animals.

Hypothetical Signaling Pathway Investigation

G cluster_0 Hypothetical GPCR Signaling Compound 2-(2,3-Dimethyl- phenoxy)-ethylamine Receptor Target GPCR (e.g., Adrenergic R.) Compound->Receptor Binds G_Protein G Protein (Gs/Gi/Gq) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Downstream Downstream Cellular Response Second_Messenger->Downstream

Sources

Application Note: 2-(2,3-Dimethyl-phenoxy)-ethylamine as a Privileged Scaffold for Adrenergic and Serotonergic Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmacology. It details the utility of 2-(2,3-Dimethyl-phenoxy)-ethylamine (referred to herein as 2,3-DMPEA ) as a privileged scaffold for exploring Structure-Activity Relationships (SAR) in G-Protein Coupled Receptors (GPCRs), specifically Alpha-1 Adrenergic and 5-HT receptor sub-families.

Introduction & Scientific Significance

This compound (2,3-DMPEA) is a primary amine building block belonging to the phenoxyethylamine class. While structurally simple, it represents a critical "chemical probe" used to map the steric and hydrophobic requirements of orthosteric binding sites in monoamine receptors.

Core Applications
  • Alpha-1 Adrenergic Receptor Antagonists: The phenoxyethylamine moiety is the pharmacophoric core of several FDA-approved alpha-blockers (e.g., phenoxybenzamine analogs). The specific 2,3-dimethyl substitution pattern is used to probe the "ortho-effect" and hydrophobic pocket depth, helping researchers differentiate between

    
      (prostate-selective) and 
    
    
    
    (vascular-selective) receptor subtypes.
  • Serotonin (5-HT) Modulation: As a rigidified analog of serotonin's side chain, this scaffold is used to synthesize ligands for 5-HT2A and 5-HT2C receptors, often acting as a template for designing biased agonists.

  • Chemical Synthesis: It serves as a robust nucleophile in the synthesis of complex ureas, amides, and sulfonamides (e.g., Tamsulosin-like libraries).

Chemical Properties & Stability[1]

PropertySpecification
Chemical Name This compound
CAS Number Not widely listed; related to 26583-60-8 (2-Me isomer)
Molecular Formula

Molecular Weight 165.23 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol, and 0.1 M HCl. Slightly soluble in water.
pKa (Predicted) ~9.5 (Amine group)
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)
Storage Store at -20°C under inert gas (Argon/Nitrogen). Hygroscopic.

Application 1: Synthetic Incorporation (Protocol)

Context: This protocol describes the installation of the 2,3-DMPEA scaffold into a larger drug molecule (e.g., a sulfonamide alpha-blocker) via nucleophilic substitution.

Method A: Reductive Amination (For Secondary Amines)

Use this method to couple 2,3-DMPEA with aldehydes to create N-substituted derivatives.

Reagents:

  • 2,3-DMPEA (1.0 equiv)

  • Aldehyde substrate (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Protocol:

  • Solution Prep: Dissolve the aldehyde substrate in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Amine Addition: Add 2,3-DMPEA (1.0 equiv) to the solution. If the aldehyde is sterically hindered, add catalytic Acetic Acid (1-2 drops).

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation (solution may become slightly warm).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Incubation: Allow the reaction to warm to RT and stir for 4–16 hours. Monitor via LC-MS (Look for M+1 peak of the reduced amine).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the organic layer (3x DCM), dry over

    
    , and concentrate in vacuo.
    
Visual Workflow: Synthetic Pathway

SynthesisWorkflow Start Reagents: 2,3-DMPEA + Aldehyde Step1 Imine Formation (DCM, RT, 1h) Start->Step1 Mix Step2 Reduction (STAB, 0°C -> RT) Step1->Step2 Add Reductant Step3 Quench & Extract (NaHCO3 / DCM) Step2->Step3 Completion End Final Product (Secondary Amine) Step3->End Purify

Figure 1: Reductive amination workflow for incorporating 2,3-DMPEA into drug scaffolds.

Application 2: Pharmacological Screening (Protocol)

Context: To validate the affinity of 2,3-DMPEA derivatives for the Alpha-1 Adrenergic Receptor (


-AR). This assay uses a radioligand competition format.

Target:


-Adrenergic Receptor (Rat Cortex or cloned Human 

). Radioligand:

-Prazosin (0.2 nM final concentration).
Protocol: Competitive Binding Assay

1. Membrane Preparation:

  • Homogenize rat cerebral cortex in ice-cold Buffer A (50 mM Tris-HCl, 10 mM

    
    , pH 7.4).
    
  • Centrifuge at 48,000 x g for 20 mins at 4°C. Resuspend pellet in Buffer A.

2. Assay Setup (96-well plate):

  • Total Binding: 25 µL Membrane + 25 µL

    
    -Prazosin + 150 µL Buffer.
    
  • Non-Specific Binding (NSB): Add 10 µM Phentolamine (unlabeled blocker).

  • Experimental: Add 25 µL of 2,3-DMPEA derivative (Concentration range:

    
     M to 
    
    
    
    M).

3. Incubation:

  • Incubate plates for 60 minutes at 25°C (Room Temp) to reach equilibrium.

4. Termination:

  • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine) using a cell harvester.

  • Wash filters 3x with ice-cold Buffer A.

5. Analysis:

  • Add scintillation cocktail and count radioactivity (CPM).

  • Calculate

    
     using non-linear regression (GraphPad Prism).
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Visual Workflow: Binding Assay

BindingAssay Prep Membrane Prep (Rat Cortex / Tris Buffer) Incubation Incubation (60 min, 25°C) + [3H]-Prazosin + 2,3-DMPEA Prep->Incubation Add Membranes Filter Filtration (GF/B Filters) Incubation->Filter Terminate Count Scintillation Counting (CPM Data) Filter->Count Wash & Elute Analysis Data Analysis (Ki Calculation) Count->Analysis Regression

Figure 2: Workflow for Alpha-1 Adrenergic Receptor Radioligand Binding Assay.

Safety & Handling (MSDS Highlights)

  • Corrosivity: As a primary amine, 2,3-DMPEA is corrosive to skin and eyes. It can cause chemical burns.

  • Inhalation: Vapors are irritating to the respiratory tract. Always handle in a fume hood .

  • First Aid:

    • Skin: Wash immediately with 0.5% Acetic Acid followed by soap and water.

    • Eyes: Rinse for 15 minutes; seek medical attention immediately.

  • Disposal: Dispose of as hazardous organic basic waste.

References

  • Alpha-1 Adrenergic SAR: Minneman, K. P., et al. "Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101." Molecular Pharmacology, 1988.

  • Phenoxyethylamine Synthesis: Google Patents. "Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin."[2] WO2009128088A2.

  • General GPCR Binding Protocols: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols."

  • 5-HT2A SAR Studies: Glennon, R. A., et al.[3][4] "Binding of phenalkylamine derivatives at 5-HT2A and 5-HT2C receptors." Journal of Medicinal Chemistry, 1994.

Sources

Troubleshooting & Optimization

Purification challenges of 2-(2,3-Dimethyl-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2,3-Dimethyl-phenoxy)-ethylamine

Case ID: #PUR-23-DMP-AMINE Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Troubleshooting isolation, tailing, and salt formation issues.[1]

Executive Summary

The purification of This compound presents a classic "deceptive simplicity" in organic synthesis.[1] While the molecule appears to be a standard primary amine, the steric bulk of the 2,3-dimethyl substitution pattern and the lipophilicity of the aryl ether linkage create specific challenges.

Users frequently report three core failure modes:

  • Persistent Phenolic Contamination: Difficulty separating the starting material (2,3-dimethylphenol) due to overlapping solubility profiles in chlorinated solvents.

  • Chromatographic Tailing: Severe peak asymmetry on silica gel due to the accessible primary amine interacting with silanols.

  • "Oiling Out" during Salt Formation: Inability to crystallize the HCl salt, resulting in hygroscopic gums.

This guide provides field-validated protocols to resolve these issues, moving beyond standard textbook extractions to robust, industrial-grade purification logic.

Module 1: The "Double-Switch" Acid-Base Extraction

The Problem: Standard extractions often fail to remove trace 2,3-dimethylphenol. This phenol is less acidic (pKa ~10.5) than unsubstituted phenol due to the electron-donating methyl groups, making it harder to deprotonate and wash away with weak bases like bicarbonate.

The Solution: A rigorous pH-swing protocol utilizing the specific pKa difference between the product amine (~9.5) and the impurity phenol (~10.5).

Protocol 1.1: Optimized Workup
  • Dissolution: Dissolve crude reaction mixture in MTBE (Methyl tert-butyl ether) .

    • Why: MTBE is preferred over DCM. DCM often forms intractable emulsions with phenoxy-alkyl amines due to similar densities with the aqueous phase.[1]

  • The "High pH" Wash (Phenol Removal):

    • Wash the organic phase 2x with 1M NaOH (pH > 13).

    • Mechanism:[2] At pH 13, the phenol is >99% deprotonated (phenolate) and partitions into water. The amine remains neutral (free base) and stays in MTBE.

  • The "Low pH" Extraction (Amine Capture):

    • Extract the organic phase 3x with 1M HCl .

    • Mechanism:[2] The amine is protonated (

      
      ) and moves to the aqueous layer.[1][3][4] Neutral impurities (dimers, unreacted alkyl halides) stay in the MTBE. Discard the organic layer. 
      
  • The Final Release:

    • Basify the combined acidic aqueous extracts with 6M NaOH to pH 14 (Cool in an ice bath; exotherm can degrade the ether linkage).

    • Extract 3x into DCM (Dichloromethane).

    • Dry over

      
       and concentrate.
      

Visualization: The Logic Flow

ExtractionLogic Crude Crude Mixture (Amine + Phenol + Neutrals) Org1 Organic Phase (MTBE) Crude->Org1 Dissolve Aq1 Aqueous Waste (Phenolates) Org1->Aq1 Wash 1M NaOH (Removes Phenol) AcidExt Acid Extraction (1M HCl) Org1->AcidExt Org Layer Retained OrgWaste Organic Waste (Neutrals/Dimers) AcidExt->OrgWaste Discard Org Layer AqProduct Aqueous Product (Amine Salt) AcidExt->AqProduct Keep Aq Layer FinalBase Basify (pH 14) & Extract AqProduct->FinalBase PureProduct Purified Free Base FinalBase->PureProduct

Caption: Figure 1. The "Double-Switch" extraction logic separates the target amine from both acidic phenols and neutral byproducts.[1]

Module 2: Chromatographic Purification

The Problem: If the extraction is insufficient (e.g., presence of secondary amine byproducts from over-alkylation), chromatography is required. However, primary amines interact strongly with acidic silanols on silica gel, causing "streaking" or tailing.

The Solution: Mobile phase modifiers are non-negotiable. You must suppress silanol ionization or competitively block the sites.

Table 2.1: Recommended Mobile Phase Systems
System TypeSolvent CompositionModifier (Critical)Application
Normal Phase (Silica) DCM : Methanol (95:5 to 90:[1]10)1% Triethylamine (TEA) or 1%

Best for bulk purification of the free base. TEA blocks silanols.[5]
Reverse Phase (C18) Water : Acetonitrile0.1% TFA (Trifluoroacetic acid)Analytical HPLC. Keeps amine protonated (sharp peaks).
Reverse Phase (Prep) Water : Acetonitrile10mM Ammonium Bicarbonate (pH 10)Prep-scale isolation.[1] High pH keeps amine neutral, improving loading capacity.

Troubleshooting Tip: If using TEA, your product will elute as the free base. If using TFA, it elutes as the TFA salt. Warning: TFA salts are often oils.[1]

Visualization: Decision Tree for Tailing

ChromDecision Start Start Chromatography Check Peak Shape Check Start->Check Tailing Severe Tailing? Check->Tailing AddBase Add 1% TEA or NH4OH to Mobile Phase Tailing->AddBase Normal Phase SwitchCol Switch to C18 (High pH Buffer) Tailing->SwitchCol Reverse Phase AddBase->Check Re-evaluate

Caption: Figure 2. Decision workflow for mitigating amine tailing on silica stationary phases.

Module 3: Solid Isolation (Salt Formation)

The Problem: The free base of this compound is typically an oil or a low-melting solid that is difficult to handle.[1][6] Researchers often try to make the HCl salt but end up with a sticky gum ("oiling out") because of residual water or ether.

The Solution: Anhydrous precipitation.

Protocol 3.1: Anhydrous HCl Salt Formation
  • Solvent Choice: Dissolve the purified free base oil in a minimum amount of anhydrous diethyl ether or ethyl acetate .

    • Note: Do not use alcohols (MeOH/EtOH) as the salt is too soluble in them.

  • Acid Addition: Add 2M HCl in diethyl ether (commercial solution) dropwise with vigorous stirring at 0°C.

    • Crucial: Do NOT use aqueous HCl. The presence of water is the primary cause of gum formation.

  • Induction: If a precipitate does not form immediately (supersaturation), scratch the glass side of the flask with a spatula or add a seed crystal.

  • Isolation: Filter the white solid under nitrogen (to prevent moisture absorption) and wash with cold ether.

Frequently Asked Questions (FAQ)

Q1: My product is turning pink/brown upon standing. Is it degrading? A: Primary amines are susceptible to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO2).[1] The color change indicates trace oxidation.

  • Fix: Store the compound as the HCl salt (indefinitely stable). If you must keep the free base, store it under Argon at -20°C.

Q2: I see a "ghost peak" at M+12 in my Mass Spec. What is it? A: This is likely a methylene bridge dimer formed during synthesis if formaldehyde was present or if extreme heating occurred during workup. It is a common artifact in phenoxy-alkyl amine synthesis.[1]

  • Fix: This impurity is very lipophilic. Use the "Low pH" extraction (Module 1) rigorously; the dimer is less basic and will likely stay in the organic layer while your product goes into the acid.

Q3: Can I use K2CO3 instead of NaOH for the phenol wash? A: No. Potassium carbonate (pH ~10.5) is not strong enough to fully deprotonate 2,3-dimethylphenol (pKa ~10.5).[1] You need a base at least 2 pKa units higher (pH > 12.5) to drive the equilibrium completely to the phenolate form [1].

References

  • Reich, H. J. (2022). pKa Data: Phenols and Amines. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • Frontier, A. (2025).[7] Workup: Amines and Removal of Sticky Reagents. University of Rochester, Not Voodoo.[3] Retrieved from [Link]

  • Phenomenex Technical Support. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(2,3-Dimethyl-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-(2,3-Dimethyl-phenoxy)-ethylamine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and successfully transition from bench-scale to larger-scale production. Our guidance is rooted in established chemical principles and field-proven insights to ensure the integrity and efficiency of your work.

I. Core Synthesis Pathway & Mechanism

The most common and industrially viable route to synthesize this compound is a two-step process. This involves an initial Williamson ether synthesis followed by a Gabriel synthesis to introduce the amine functionality.

Step 1: Williamson Ether Synthesis

In this step, 2,3-dimethylphenol is deprotonated by a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks an electrophilic 2-haloethanol derivative, such as 2-bromoethanol or 2-chloroethanol, to form the intermediate 2-(2,3-dimethylphenoxy)ethanol.

Step 2: Gabriel Synthesis

The hydroxyl group of the intermediate is then converted to a better leaving group, typically by tosylation or mesylation. This is followed by reaction with potassium phthalimide. The resulting N-substituted phthalimide is then cleaved, most commonly with hydrazine, to release the desired primary amine, this compound.

Below is a visual representation of this synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Synthesis A 2,3-Dimethylphenol I1 Deprotonation A->I1 B Base (e.g., NaOH, K2CO3) B->I1 C 2-Bromoethanol D 2-(2,3-Dimethylphenoxy)ethanol C->D E TsCl or MsCl I Tosyl/Mesyl Intermediate D->I I1->D E->I F Potassium Phthalimide J Phthalimide Adduct F->J G Hydrazine H This compound G->H I->J J->H

Caption: A two-step synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Low Yield in Williamson Ether Synthesis (Step 1)

Question: We are experiencing a low yield of 2-(2,3-dimethylphenoxy)ethanol. What are the potential causes and how can we mitigate them?

Answer: Low yields in this step are often traced back to several key factors:

  • Incomplete Deprotonation of the Phenol: The pKa of 2,3-dimethylphenol is around 10.5. If the base used is not strong enough or is used in insufficient stoichiometric amounts, the deprotonation will be incomplete, leading to unreacted starting material.

    • Troubleshooting:

      • Base Selection: While sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used, stronger bases like sodium hydride (NaH) can ensure complete deprotonation. However, NaH requires an anhydrous solvent and careful handling.

      • Stoichiometry: Ensure at least one full equivalent of the base is used. For weaker bases like K2CO3, using a slight excess (1.1-1.2 equivalents) can be beneficial.

      • Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is generally preferred as it can solvate the cation of the base, making the anion more reactive.

  • Side Reactions: A common side reaction is the elimination of HBr from 2-bromoethanol to form ethylene oxide, especially at higher temperatures.

    • Troubleshooting:

      • Temperature Control: Maintain a moderate reaction temperature, typically between 60-80 °C. Avoid excessive heating.

      • Slow Addition: Add the 2-bromoethanol slowly to the solution of the phenoxide to maintain a low concentration of the electrophile and minimize side reactions.

  • Purity of Reagents: The presence of water in the reaction mixture can hydrolyze the base and hinder the deprotonation.

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents and ensure the 2,3-dimethylphenol is dry.

Data Summary: Base and Solvent Selection for Williamson Ether Synthesis

BaseSolventTemperature (°C)Typical Yield (%)Considerations
NaOHEthanol/Water80-10060-70Inexpensive, but side reactions are more likely.
K2CO3DMF60-8075-85Good balance of reactivity and ease of handling.
NaHAnhydrous THF/DMF25-50>90High yield, but requires inert atmosphere and careful handling.
Difficulties in the Gabriel Synthesis (Step 2)

Question: We are facing challenges with the Gabriel synthesis step, particularly with the final deprotection. What are the common pitfalls?

Answer: The Gabriel synthesis is generally robust, but issues can arise during the tosylation/mesylation and the final hydrazinolysis.

  • Incomplete Tosylation/Mesylation: The conversion of the alcohol to a tosylate or mesylate is crucial for the subsequent nucleophilic substitution.

    • Troubleshooting:

      • Reagent Purity: Use fresh tosyl chloride (TsCl) or mesyl chloride (MsCl) as they can degrade over time.

      • Base: A non-nucleophilic base like triethylamine (TEA) or pyridine should be used to scavenge the HCl produced during the reaction. Ensure at least one equivalent is present.

      • Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to prevent side reactions.

  • Incomplete Hydrazinolysis: The cleavage of the phthalimide group with hydrazine can sometimes be sluggish.

    • Troubleshooting:

      • Solvent: A protic solvent like ethanol is typically used to facilitate the reaction.

      • Reaction Time and Temperature: The reaction may require refluxing for several hours to go to completion. Monitor the reaction by TLC to determine the endpoint.

      • Work-up: The phthalhydrazide byproduct can sometimes be difficult to filter. Ensure it is fully precipitated before filtration.

III. Frequently Asked Questions (FAQs)

Q1: Can we use an alternative to the Gabriel synthesis to introduce the amine group?

A1: Yes, several alternatives exist. One common method is to convert the intermediate alcohol to an azide, followed by reduction. This is known as the Staudinger reaction or can be achieved via catalytic hydrogenation. Another approach is the Mitsunobu reaction with a nitrogen nucleophile. The choice of method will depend on factors such as scale, cost, and safety considerations.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: When scaling up, several safety aspects become more critical:

  • Exothermic Reactions: The Williamson ether synthesis and the hydrazinolysis step can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the heat evolution.

  • Flammable Solvents: The use of solvents like DMF, THF, and ethanol requires appropriate fire safety measures, including proper ventilation and grounding of equipment to prevent static discharge.

  • Toxic Reagents: Hydrazine is highly toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: How can we purify the final product, this compound, at a large scale?

A3: At a laboratory scale, column chromatography is often used. However, for larger quantities, this becomes impractical. The recommended method for large-scale purification is distillation under reduced pressure. The basic nature of the amine allows for an acid-base extraction during the work-up to remove non-basic impurities before the final distillation.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(2,3-Dimethylphenoxy)ethanol (Step 1)
  • To a stirred solution of 2,3-dimethylphenol (1.0 eq) in DMF (5 mL per gram of phenol) is added potassium carbonate (1.2 eq).

  • The mixture is heated to 70 °C for 1 hour.

  • 2-Bromoethanol (1.1 eq) is added dropwise over 30 minutes, maintaining the temperature at 70 °C.

  • The reaction is stirred at 70 °C for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate (3 x volume of DMF).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Protocol 2: Synthesis of this compound (Step 2 - Gabriel Synthesis)
  • The crude 2-(2,3-dimethylphenoxy)ethanol (1.0 eq) is dissolved in dichloromethane (DCM, 10 mL per gram of alcohol).

  • Triethylamine (1.5 eq) is added, and the solution is cooled to 0 °C.

  • Tosyl chloride (1.2 eq) is added portion-wise, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated sodium bicarbonate, and brine.

  • The organic layer is dried and concentrated to give the crude tosylate.

  • The crude tosylate is dissolved in DMF, and potassium phthalimide (1.2 eq) is added.

  • The mixture is heated to 90 °C for 4-6 hours.

  • After cooling, the mixture is poured into water, and the precipitated solid is filtered and washed with water to give the phthalimide adduct.

  • The phthalimide adduct is suspended in ethanol, and hydrazine hydrate (2.0 eq) is added.

  • The mixture is refluxed for 4 hours.

  • After cooling, the precipitated phthalhydrazide is filtered off.

  • The filtrate is concentrated, and the residue is taken up in ether and washed with water.

  • The ether layer is extracted with 1M HCl.

  • The aqueous layer is basified with 2M NaOH and extracted with ether.

  • The final ether extracts are dried and concentrated to give this compound.

V. References

  • Williamson Ether Synthesis: For a general overview of the Williamson ether synthesis, its mechanism, and common applications, refer to "Strategic Applications of Named Reactions in Organic Synthesis" by László Kürti and Barbara Czakó. A relevant online resource is provided by Organic Chemistry Portal.

    • Source: Organic Chemistry Portal

    • URL: [Link]

  • Gabriel Synthesis: Detailed information on the Gabriel synthesis, including its mechanism and variations, can be found in standard organic chemistry textbooks. A concise online summary is available from Chemistry LibreTexts.

    • Source: Chemistry LibreTexts

    • URL: [Link]

  • Safety Information for Hydrazine: The Material Safety Data Sheet (MSDS) for hydrazine provides critical safety and handling information. A representative MSDS can be found on the websites of major chemical suppliers.

    • Source: Sigma-Aldrich

Validation & Comparative

A Comparative Analysis of 2-(2,3-Dimethyl-phenoxy)-ethylamine and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-(2,3-Dimethyl-phenoxy)-ethylamine, a phenoxy-ethylamine derivative with potential neuromodulatory activity. Due to the limited availability of public data on this specific compound, this analysis focuses on a detailed examination of its structural analogs for which experimental data has been published. By leveraging structure-activity relationship (SAR) principles, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for understanding the potential pharmacological profile of this compound and to offer detailed experimental protocols for its synthesis and characterization.

Introduction: The Phenoxy-ethylamine Scaffold

The phenoxy-ethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules often exhibit significant affinity for monoamine receptors and transporters, including those for serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The nature and position of substituents on the phenyl ring, as well as modifications to the ethylamine side chain, can profoundly influence the potency, selectivity, and functional activity of these compounds.

This compound is characterized by the presence of two methyl groups at the 2 and 3 positions of the phenoxy ring. This substitution pattern is anticipated to influence its interaction with target proteins through steric and electronic effects, potentially leading to a unique pharmacological profile compared to other substituted analogs.

Proposed Synthesis of this compound

While a specific synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous phenoxy-ethylamines. The following protocol outlines a two-step synthesis starting from 2,3-dimethylphenol.

Synthetic Workflow Diagram

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Nitrile A 2,3-Dimethylphenol D 2-(2,3-Dimethyl-phenoxy)-acetonitrile A->D Reacts with B 2-Bromoacetonitrile B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D Catalyzed by E 2-(2,3-Dimethyl-phenoxy)-acetonitrile G This compound E->G Reduced by F Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) Solvent (e.g., THF or Ethanol) F->G

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-(2,3-Dimethyl-phenoxy)-acetonitrile

  • To a solution of 2,3-dimethylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 2-bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified 2-(2,3-Dimethyl-phenoxy)-acetonitrile by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(2,3-Dimethyl-phenoxy)-acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench it by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Analysis with Structurally Similar Compounds

To predict the pharmacological profile of this compound, we will compare it with structurally related compounds for which biological data are available. The primary structural difference lies in the substitution pattern on the phenoxy ring.

Comparator Compounds:
  • 2-(2-Methoxyphenoxy)ethylamine: An important intermediate in the synthesis of carvedilol and tamsulosin, indicating its potential interaction with adrenergic receptors.[1]

  • 2-(3,4-Dimethylphenoxy)ethylamine: A positional isomer of the target compound, allowing for direct assessment of the influence of methyl group positioning.

  • 2-Phenoxyethylamine: The unsubstituted parent compound, serving as a baseline for evaluating the effect of the dimethyl substitution.

  • Substituted Phenethylamines (e.g., 2C series): While not phenoxy-ethylamines, this class of compounds provides extensive SAR data on the effects of phenyl ring substitutions on monoamine receptor activity.[2]

Expected Pharmacological Profile of this compound:

Based on the structure-activity relationships of related phenethylamine and phenoxy-ethylamine derivatives, this compound is predicted to interact with monoamine systems. The dimethyl substitution at the 2 and 3 positions may confer selectivity for certain receptor subtypes. For instance, substitutions at the 2 and 5 positions of the phenyl ring in phenethylamines are known to favor serotonin 5-HT₂ receptor agonism. The 2,3-dimethyl pattern may lead to a different selectivity profile, potentially favoring dopamine or adrenergic receptors.

Experimental Data for Comparator Compounds

The following table summarizes available biological data for comparator compounds. It is important to note that direct comparative data for this compound is not currently available in the public domain.

CompoundTarget(s)Assay TypeResult (e.g., Ki, IC50, EC50)Reference
2-(2-Methoxyphenoxy)ethylamine Adrenergic Receptors (inferred)Intermediate for Carvedilol/TamsulosinNot directly reported[1]
Various 2C-X Phenethylamines 5-HT₂A, 5-HT₂C, MAO-A, MAO-BReceptor Binding, Functional Assays, Enzyme InhibitionKi values ranging from nM to µM[2]
2-(3,4-dimethoxyphenyl)ethylamine derivatives Anti-ulcer activityIn vivo (rat water-immersion stress)Potent activity at 50-400 mg/kg (oral)[3]

Key Experimental Protocols for Pharmacological Characterization

To determine the pharmacological profile of this compound and enable a direct comparison with other compounds, the following experimental protocols are recommended.

Radioligand Binding Assay for Monoamine Receptors (e.g., 5-HT₂A, D₂)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Receptor Membranes (e.g., from cells expressing the target receptor) B Radioligand (e.g., [3H]Ketanserin for 5-HT2A) C Test Compound (e.g., this compound) D Assay Buffer E Combine receptor membranes, radioligand, and varying concentrations of test compound in a 96-well plate. F Incubate at a specific temperature (e.g., 25°C) for a defined time (e.g., 60 min) to reach equilibrium. E->F G Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound from free radioligand. H Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. G->H I Measure radioactivity retained on the filters using a scintillation counter. H->I J Plot the percentage of specific binding against the log concentration of the test compound. K Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding). J->K L Calculate the Ki value using the Cheng-Prusoff equation. K->L

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., 5-HT₂A or D₂).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

    • Test compound at various concentrations or vehicle for total binding.

    • A saturating concentration of a non-labeled ligand (e.g., 10 µM ketanserin for 5-HT₂A) for non-specific binding.

    • Radioligand (e.g., [³H]ketanserin for 5-HT₂A or [³H]spiperone for D₂) at a concentration near its Kd.

    • Receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gs or Gi-Coupled Receptors (e.g., D₁ or D₂)

This protocol measures the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Detection cluster_3 Data Analysis A Seed cells expressing the target receptor (e.g., D1 or D2) into a 96-well plate. B Culture cells overnight to allow attachment. A->B C For agonist testing: Add varying concentrations of the test compound. E Incubate for a specified time (e.g., 30 minutes) at 37°C. C->E D For antagonist testing: Add a fixed concentration of a known agonist (e.g., dopamine) in the presence of varying concentrations of the test compound. D->E F Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA). G Plot the cAMP response against the log concentration of the test compound. H For agonists, determine the EC50 value (concentration for 50% maximal response). G->H I For antagonists, determine the IC50 value (concentration for 50% inhibition of the agonist response). G->I

Caption: Workflow for a cAMP functional assay.

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing the receptor of interest (e.g., human D₁ or D₂) in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Agonist Mode:

    • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • Incubate at 37°C for 30 minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

    • Add a known agonist (e.g., dopamine) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Incubate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or AlphaScreen cAMP assay).

  • Data Analysis:

    • Agonist: Plot the cAMP levels against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

    • Antagonist: Plot the percentage inhibition of the agonist response against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

While direct experimental data for this compound remains elusive, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological properties. The provided synthetic and analytical protocols offer a clear path for its synthesis and characterization. It is anticipated that this compound will exhibit activity at monoamine receptors, with the 2,3-dimethyl substitution pattern likely conferring a unique selectivity profile. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

  • PrepChem. Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. Available at: [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. Available at: [Link]

  • McKenna, D. J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. Available at: [Link]

  • Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
  • Google Patents. (2005). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. EP1506156A1.
  • Google Patents. (2019). Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine. CN108640845B.
  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • bioRxiv. (2025).
  • ElectronicsAndBooks. Exploring the Structure-Activity Relationship of the Ethylamine Portion of 3-Iodothyronamine for Rat and Mouse Trace Amine-Associated. Available at: [Link]

  • Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of clinical psychopharmacology, 35(6), 693–701.
  • Eurofins Discovery. D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Available at: [Link]

  • Kyzar, E. J., et al. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS chemical neuroscience, 13(12), 1832–1844.
  • Innoprot. D1 Dopamine Receptor Assay. Available at: [Link]

  • INDIGO Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1). Available at: [Link]

  • Rickli, A., et al. (2021). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug testing and analysis, 13(4), 833–842.
  • Himmler, A., Stratowa, C., & Czernilofsky, A. P. (1993). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of receptor research, 13(1-4), 79–94.
  • Diva-Portal.org. (2023). Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes.
  • MDPI. (2022). Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein.
  • Experimental Neurobiology. (2012).
  • Biomolecules & Therapeutics. (2022).
  • PMC. (2022).
  • Kim, D. H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 203–212.
  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & pharmaceutical bulletin, 40(10), 2712–2719.
  • Ecker, G., et al. (1995). [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine]. Archiv der Pharmazie, 328(4), 343–348.
  • Chem-Impex. 2-Hydroxy-2-(3,5-dimethoxyphenyl)ethylamine. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1977). Synthesis of 2-(p-nitrophenoxy)
  • PubChem. (2-(2-Aminoethoxy)ethyl)dimethylamine. Available at: [Link]

  • Publisso. (2021).

Sources

A Comparative Guide to the In-Vivo Efficacy Testing of 2-(2,3-Dimethyl-phenoxy)-ethylamine as a Novel Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the in-vivo efficacy of the novel compound 2-(2,3-Dimethyl-phenoxy)-ethylamine. As no public data for this specific molecule exists, we propose a scientifically rigorous, hypothesis-driven approach. Based on its structural relation to the phenethylamine class, which includes numerous psychoactive agents, we postulate a potential antidepressant-like activity mediated through monoamine neurotransmitter systems. This document outlines a head-to-head comparison with established antidepressants, details validated behavioral testing protocols, and explains the scientific rationale behind the experimental design to ensure trustworthy and reproducible results.

Introduction: Rationale and Mechanistic Hypothesis

The compound this compound belongs to the broad class of phenoxyethylamine derivatives. This structural motif is present in various biologically active molecules. The core phenethylamine skeleton is famously associated with neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of psychoactive compounds, suggesting a high probability of interaction with central nervous system targets.[1][2]

Given this structural alert, we hypothesize that this compound may function as a modulator of monoaminergic systems, potentially by inhibiting the reuptake of serotonin (5-HT) and/or norepinephrine (NE). This mechanism is the cornerstone of major antidepressant classes, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

This guide, therefore, outlines a preclinical in-vivo testing strategy to:

  • Assess the antidepressant-like efficacy of this compound.

  • Compare its potency and efficacy against a first-line standard-of-care antidepressant.

  • Evaluate its potential for producing confounding stimulant effects.

Selection of Comparator Compounds: Establishing a Benchmark

To contextualize the efficacy of a novel agent, comparison against both a negative control (vehicle) and a well-characterized positive control is essential.

  • Vehicle Control: The inert solvent or carrier used to dissolve and administer the test compound. This group controls for any effects of the injection procedure and the vehicle itself.

  • Positive Control (Comparator): Fluoxetine . As a widely studied and prescribed SSRI, Fluoxetine provides a robust benchmark for antidepressant efficacy in the behavioral models proposed. Its known mechanism allows for a direct comparison of a classic SSRI profile against the novel compound.

  • Test Compound: This compound (Compound X) .

Proposed In-Vivo Efficacy Models

A multi-assay approach is crucial to build a strong evidence base. We propose a primary screen for antidepressant-like activity, followed by a critical secondary assay to control for potential psychostimulant effects that could lead to false positives.

Primary Efficacy Screening: Models of Behavioral Despair

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common and well-validated rodent behavioral assays for screening potential antidepressant drugs.[3][4] They are based on the principle that when placed in a moderately stressful, inescapable situation, rodents will eventually cease active escape attempts and adopt an immobile posture.[5][6] This immobility is interpreted as a state of "behavioral despair" or learned helplessness, which is reliably and selectively reduced by treatment with antidepressants.[7][8]

  • Forced Swim Test (FST): Measures the time a mouse spends immobile when placed in a cylinder of water from which it cannot escape.[9][10]

  • Tail Suspension Test (TST): A conceptually similar test where immobility is induced by suspending a mouse by its tail.[7][11] This test avoids the risk of hypothermia associated with the FST.[7]

Secondary Assay: Locomotor Activity Test

A significant confounding factor in the FST and TST is general motor stimulation. A compound that increases overall movement could reduce immobility for reasons unrelated to antidepressant mechanisms. The Locomotor Activity Test is therefore essential to dissociate these effects.[12][13] This test quantifies ambulatory movement, stereotypy, and rearing in a novel environment, providing a clear profile of a compound's stimulant or sedative properties.[12][14]

Experimental Design and Protocols

The following protocols are designed to ensure scientific validity through randomization, blinding, and the inclusion of appropriate controls. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]

Overall Experimental Workflow

The workflow ensures that animals are properly acclimatized and that behavioral tests are conducted in a sequence that minimizes interference between assays.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Initial Screen cluster_2 Phase 3: Efficacy Testing A1 Animal Procurement (e.g., C57BL/6J Mice) A2 Acclimatization (1 week minimum) A1->A2 A3 Randomization into Treatment Groups (n=12-15/group) A2->A3 B1 Dose Administration (Vehicle, Fluoxetine, Compound X) (e.g., 60 min pre-test, i.p.) A3->B1 Cohort 1 C1 Separate Cohort of Animals A3->C1 Cohort 2 B2 Locomotor Activity Test (60 min duration) B1->B2 C3 Tail Suspension Test (TST) (6 min duration) B2->C3 Data informs interpretation of TST C2 Dose Administration (Vehicle, Fluoxetine, Compound X) C1->C2 C2->C3

Sources

Validating the biological target of 2-(2,3-Dimethyl-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,3-Dimethyl-phenoxy)-ethylamine (CAS: 26646-48-0) represents a classic phenoxyethylamine pharmacophore. Structurally, it occupies a chemical space bridging Adrenergic Neuron Blocking Agents (analogous to Xylocholine/TM-10) and Monoamine Oxidase (MAO) modulators .

Validating the biological target of this probe requires a rigorous differentiation strategy. Unlike complex drug conjugates, this small molecule likely acts via one of two mechanisms:

  • Direct GPCR Interaction: Specifically as a ligand for

    
    -Adrenergic Receptors (AR), given its structural homology to WB4101 (a potent 
    
    
    
    -antagonist).
  • Enzymatic Modulation: As a substrate or inhibitor of MAO-A/B, a common property of primary phenoxyethylamines.

This guide outlines a self-validating workflow to deconstruct its mechanism of action (MoA), distinguishing between pre-synaptic release inhibition, post-synaptic receptor antagonism, and metabolic enzyme inhibition.

Phase 1: In Silico & Biochemical Screening (The Filter)

Before expensive ex vivo models, you must establish the molecular affinity profile. The phenoxyethylamine scaffold is "promiscuous" within the monoaminergic system; therefore, broad screening is inefficient. Focus on the Adrenergic/MAO axis .[1]

Radioligand Binding Assays (GPCR Profiling)

Objective: Determine affinity (


) for 

-adrenergic subtypes.[2] Rationale: The 2,3-dimethyl substitution pattern alters the steric fit compared to the 2,6-dimethyl pattern of Xylocholine. We must test if this shift permits binding to the orthosteric site of

-ARs.

Protocol:

  • Membrane Source: CHO cells overexpressing human

    
    , 
    
    
    
    , and
    
    
    receptors.
  • Radioligands:

    • 
      : 
      
      
      
      -Prazosin (0.2 nM).
    • 
      : 
      
      
      
      -Rauwolscine (1.0 nM).
    • Non-specific binding: Define using 10

      
      M Phentolamine.
      
  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Enzymatic Assay (MAO-A vs MAO-B)

Objective: Assess if the molecule is an MAO inhibitor (MAOI) or substrate. Rationale: Primary amines linked to phenoxy rings are prime candidates for oxidative deamination by MAO. If the molecule is rapidly metabolized, it is a substrate (false negative in receptor assays); if it blocks the enzyme, it is an inhibitor.

Protocol (Amplex Red System):

  • Incubate recombinant hMAO-A or hMAO-B with the test compound (100 nM – 100

    
    M) for 30 mins.
    
  • Add substrate (Tyramine) and Amplex Red reagent.

  • Readout: Fluorescence (Ex/Em 530/590 nm). A decrease in signal relative to control indicates inhibition.

Phase 2: Functional Characterization (The Mechanism)

Binding proves affinity, not efficacy. You must determine if this compound is an Agonist (activates receptor), Antagonist (blocks receptor), or Allosteric Modulator .

Calcium Mobilization Assay ( -AR)

System: HEK293 cells expressing


-AR + G

protein. Sensor: Fluo-4 AM calcium dye.
  • Agonist Mode: Add compound alone. Rise in RFU = Agonism.

  • Antagonist Mode: Pre-incubate compound (15 min), then add

    
     of Phenylephrine.
    
    • Result: If the Phenylephrine curve shifts right (increased

      
      ), the molecule is a competitive antagonist.
      
Signal Transduction Pathway Visualization

The following diagram illustrates the


-adrenergic signaling cascade you are interrogating. If the compound acts as an antagonist, it will sever the link between the Receptor and Gq, preventing the IP3-mediated Calcium release.

Alpha1_Pathway Ligand Ligand (Phenylephrine) Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Activates Antagonist Target Probe 2-(2,3-Dimethyl...) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Release

Figure 1: The Gq-coupled signaling cascade. The test compound is validated as an antagonist if it inhibits the Ligand -> Receptor step, halting Ca2+ release.

Phase 3: Ex Vivo Tissue Validation (The "Killer" Experiment)

This is the gold standard for phenoxyethylamines. You must distinguish between Post-synaptic blockade (like Prazosin) and Pre-synaptic neuronal blockade (like Xylocholine/TM-10).

The Rat Vas Deferens Assay

Tissue: Isolated rat vas deferens suspended in Krebs-Henseleit solution. Stimulation:

  • Electrical Field Stimulation (EFS): Stimulates nerves to release endogenous Noradrenaline (NA).

  • Exogenous Agonist: Direct application of Noradrenaline (NA).

Interpretation Logic:

  • Scenario A (Post-synaptic Antagonist): The compound inhibits contractions from both EFS and Exogenous NA. (Mechanism: Blocks

    
     receptors on the muscle).
    
  • Scenario B (Neuronal Blocker): The compound inhibits EFS contractions but not Exogenous NA contractions. (Mechanism: Prevents NA release from the nerve terminal, similar to Xylocholine).

Experimental Workflow Diagram

Validation_Workflow Start Start: this compound Binding Step 1: Radioligand Binding (vs Prazosin/Rauwolscine) Start->Binding Decision1 High Affinity? Binding->Decision1 MAO_Check Step 1b: MAO Inhibition Assay Decision1->MAO_Check No Functional Step 2: Functional Ca2+ Flux (Agonist vs Antagonist) Decision1->Functional Yes Result_C Result: MAO Inhibitor MAO_Check->Result_C Tissue Step 3: Rat Vas Deferens (EFS vs Exogenous NA) Functional->Tissue Result_A Result: Post-Synaptic α1 Antagonist Tissue->Result_A Blocks EFS & NA Result_B Result: Pre-Synaptic Neuronal Blocker Tissue->Result_B Blocks EFS only

Figure 2: Decision tree for categorizing the pharmacological activity of the probe.

Comparative Performance Analysis

The following table benchmarks this compound against standard pharmacological tools.

Feature2-(2,3-Dimethyl...)-ethylaminePrazosin (Standard)Xylocholine (TM-10)Phenoxybenzamine
Primary Target Putative

-AR / MAO

-AR (Selective)
Adrenergic Nerve Terminal

-AR (Irreversible)
Binding Type Reversible (Competitive)Reversible (Competitive)Uptake-dependentIrreversible (Covalent)
Selectivity Low (likely mixed MAO/AR)High (

)
High (Pre-synaptic)Low (

)
Vas Deferens TBD (Test for Scenario A/B)Blocks EFS & NABlocks EFS onlyBlocks EFS & NA (Permanent)
Chemical Class PhenoxyethylamineQuinazolineQuaternary AmmoniumHaloalkylamine

References

  • Consensus on Adrenergic SAR: Title: Structure-activity relationships of phenethylamines at alpha and beta adrenergic receptors.[3][4][5][[“]][7] Source: Consensus/Review URL:[Link]

  • WB4101 (Structural Analog)

    
    -Adrenoceptor subtypes involved in the regulation of catecholamine release.[2]
    Source: British Journal of Pharmacology (via NCBI)
    URL:[Link]
    
  • Phenoxyethylamine as MAO Inhibitors: Title: Selective monoamine oxidase inhibitors.[1][8][9] Cyclic compounds related to 4-aminophenethylamine. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Adrenergic Neuron Blocking Agents (Xylocholine context): Title: The Discovery of Novel

    
     Adrenergic Receptor Agonists.[2]
    Source: MDPI Molecules
    URL:[Link]
    

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethyl-phenoxy)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dimethyl-phenoxy)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.